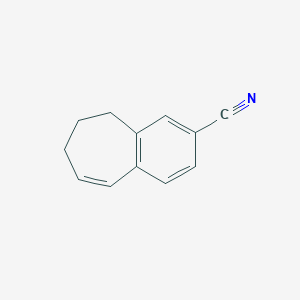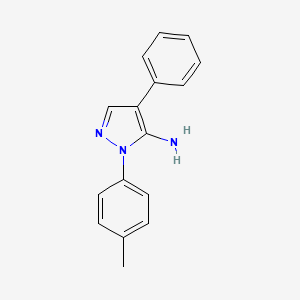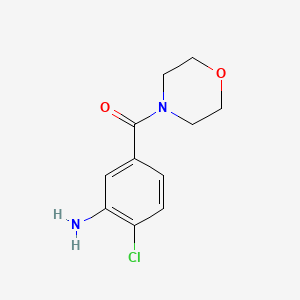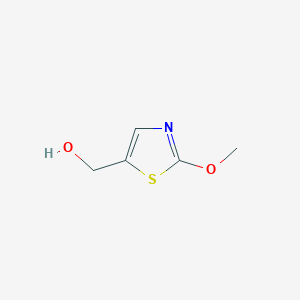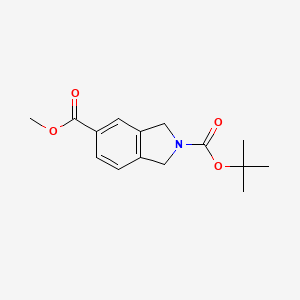
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Übersicht
Beschreibung
“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Isoindoline derivatives, such as N-isoindoline-1,3-diones, have gained significant attention for their potential use in pharmaceutical synthesis . They have been studied for their diverse chemical reactivity and promising applications .
Herbicides
Isoindoline derivatives have also been used in the development of herbicides . Their unique chemical structure allows them to interact with plant physiology in ways that can inhibit growth or reproduction .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 make these compounds useful in the production of colorants and dyes . They can be used to produce a wide range of colors and have applications in textiles, printing, and other industries .
Polymer Additives
Isoindoline derivatives can be used as additives in polymers . They can enhance the properties of the polymer, such as its strength, flexibility, or resistance to heat and chemicals .
Organic Synthesis
Isoindoline derivatives are valuable in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules .
Photochromic Materials
Isoindoline derivatives have been used in the development of photochromic materials . These are materials that change color in response to light, and have applications in areas like eyewear, textiles, and security .
Antiviral Agents
Indole derivatives have been reported to have potent antiviral activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and studied for their anti-HIV-1 activity .
Cytotoxic Agents
Indoloquinoxalines, a type of indole derivative, are important DNA intercalating agents with cytotoxic activity . They have been studied for their potential use in cancer treatment .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate | |
CAS RN |
368441-44-5 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

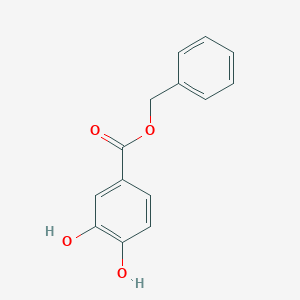


![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

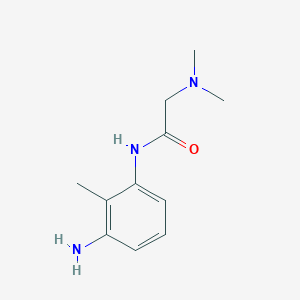
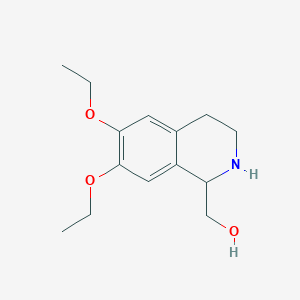

![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)
